DPP-IV Inhibitory Potency: Delphinidin 3-Arabinoside Binding Affinity Advantage
In a computational docking study evaluating anthocyanin-rich fractions from fermented blueberry-blackberry beverages, delphinidin 3-arabinoside demonstrated the most favorable binding to the active site of dipeptidyl peptidase-IV (DPP-IV), a key therapeutic target in type 2 diabetes management [1]. Its calculated interaction energy was substantially lower than other anthocyanin species evaluated in the same study.
| Evidence Dimension | In silico DPP-IV binding interaction energy |
|---|---|
| Target Compound Data | -3228 kcal/mol |
| Comparator Or Baseline | Other anthocyanins from blueberry-blackberry blends (exact individual values not tabulated in source; all were higher/less favorable) |
| Quantified Difference | Delphinidin 3-arabinoside exhibited the lowest interaction energy among all anthocyanins docked. |
| Conditions | Computational molecular docking simulation using anthocyanin-enriched fractions purified from fermented blueberry-blackberry beverages. |
Why This Matters
Procurement of this specific glycoside, rather than a generic delphinidin mixture or alternative glycoside, is essential for studies targeting DPP-IV where maximal binding affinity is hypothesized to correlate with superior inhibitory activity.
- [1] Johnson, M. H., et al. (2014). Anthocyanins and proanthocyanidins from blueberry-blackberry fermented beverages inhibit markers of inflammation in macrophages and carbohydrate-utilizing enzymes in vitro. Molecular Nutrition and Food Research, 58(2), 267-277. View Source
